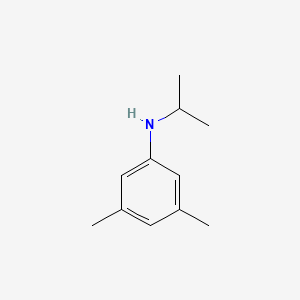

N-Isopropyl-3,5-dimethylaniline

Description

Contextualizing the Significance of Aniline (B41778) Derivatives in Contemporary Chemical Research

Aniline and its derivatives are a cornerstone of modern organic chemistry, serving as crucial building blocks and intermediates in a vast array of chemical syntheses. wisdomlib.orgrsc.org These aromatic amines are fundamental to the production of numerous commodity chemicals, including polymers, dyes, and agrochemicals. rsc.orgncert.nic.in Their significance extends into materials science and fine organic synthesis, where they are indispensable starting materials. rsc.org

In the realm of pharmaceuticals, aniline derivatives are integral to the structure of many biologically active compounds and drugs. rsc.orgncert.nic.inrsc.org For instance, the secondary amino group characteristic of some aniline derivatives is found in biologically active compounds like adrenaline and ephedrine, which are used to manage blood pressure, while the synthetic amino compound novocaine is a staple anaesthetic in dentistry. ncert.nic.in The versatility of the aniline scaffold allows for the synthesis of diverse molecular architectures, making it a privileged structure in drug discovery and medicinal chemistry. rsc.org The continuous development of new synthetic methodologies, such as metal-free, three-component reactions to create meta-substituted anilines, underscores the ongoing effort to expand the chemical space accessible from these vital precursors. rsc.org

Fundamental Principles of Alkyl Substituent Influence on Aromatic Amine Properties

The chemical and physical properties of aniline derivatives are profoundly influenced by the nature and position of substituents on both the aromatic ring and the nitrogen atom. libretexts.org Alkyl groups, in particular, play a critical role in modulating the reactivity and basicity of the amine.

Structurally, amines are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N), depending on the number of organic substituents attached to the nitrogen atom. libretexts.orgresearchgate.net The nitrogen atom in these compounds is sp³ hybridized with a pyramidal geometry, possessing a lone pair of electrons that is central to their chemical behavior, especially their basicity. ncert.nic.in

Effect on Basicity: The basicity of an amine is largely determined by the availability of the nitrogen's lone pair of electrons to accept a proton. libretexts.orgquora.com

N-Alkylation: Alkyl groups attached directly to the nitrogen atom are electron-donating (a positive inductive effect, +I), which increases the electron density on the nitrogen. quora.compharmaguideline.com This enhanced electron density makes the lone pair more available for bonding, thus increasing the amine's basicity compared to ammonia (B1221849). libretexts.orgpharmaguideline.com In the gas phase, where solvation effects are absent, the basicity follows the order: tertiary > secondary > primary > ammonia. quora.comresearchgate.net However, in aqueous solutions, this order is altered due to solvation effects. The conjugate acid of a primary amine, with more hydrogen atoms, is better stabilized by hydrogen bonding with water than that of a tertiary amine. quora.com This leads to a different basicity order, for example: (CH₃)₂NH > CH₃NH₂ > (CH₃)₃N > NH₃. researchgate.net

Ring Alkylation: When alkyl groups are attached to the aromatic ring, they also exert an electron-donating effect, increasing the basic strength of the aniline derivative. ncert.nic.in Conversely, the aromatic ring itself is electron-withdrawing, which delocalizes the nitrogen's lone pair into the π-system of the ring, thereby decreasing the amine's basicity compared to aliphatic amines. libretexts.org

Steric Effects: Bulky alkyl groups, such as isopropyl, can introduce steric hindrance around the nitrogen atom. This steric bulk can impede the approach of electrophiles and reduce the amine's nucleophilicity.

Scope and Academic Relevance of N-Isopropyl-3,5-dimethylaniline Research

This compound (CAS No. 52827-66-4) is a specific substituted aniline that embodies the principles of substituent effects. nih.govchemicalbridge.co.uk Its structure features a secondary amine with a bulky isopropyl group on the nitrogen and two methyl groups at the meta-positions (3 and 5) of the aniline ring.

The academic relevance of this compound lies in its potential use as a building block in organic synthesis. The 3,5-disubstituted pattern is of particular interest because meta-functionalization of anilines can be challenging to achieve through direct electrophilic substitution, which typically favors ortho- and para-products. rsc.org Therefore, compounds like 3,5-dimethylaniline (B87155) serve as valuable starting materials for creating specifically substituted molecules. chemicalbook.com The synthesis of this compound can be achieved through the N-alkylation of 3,5-dimethylaniline. prepchem.com

The combination of electronic and steric factors in this compound defines its unique chemical character. The two methyl groups on the ring increase its basicity relative to N-isopropylaniline, while the N-isopropyl group provides significant steric shielding. This steric hindrance can influence its reactivity in catalytic processes or be exploited to direct the regioselectivity of further synthetic transformations. Its availability from chemical suppliers indicates its use as a reagent and intermediate in targeted research and development efforts. chemicalbridge.co.ukambeed.com

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |

| This compound | C₁₁H₁₇N | 163.26 | 52827-66-4 | Exact Mass: 163.13610 chemicalbridge.co.uk |

| 3,5-Dimethylaniline | C₈H₁₁N | 121.18 | 108-69-0 | Boiling Point: 218 °C; Melting Point: 9.8-10.0 °C; Density: 0.97 g/cm³ wikipedia.orgsigmaaldrich.com |

| N-Isopropylaniline | C₉H₁₃N | 135.21 | 768-52-5 | Boiling Point: 207 °C; Flash Point: 82 °C; Refractive Index: 1.5380 at 20 °C nih.gov |

| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | 121-69-7 | Boiling Point: 194 °C; Melting Point: 2 °C; Density: 0.956 g/mL wikipedia.org |

| 3,5,N,N-Tetramethylaniline | C₁₀H₁₅N | 149.23 | 4913-13-7 | Boiling Point: 226-228 °C; Density: 0.913 g/mL at 25 °C; Refractive Index: 1.544 sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-8(2)12-11-6-9(3)5-10(4)7-11/h5-8,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJBVFMQPRKIQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Isopropyl 3,5 Dimethylaniline and Its Precursors

Regioselective N-Alkylation Approaches to N-Isopropyl-3,5-dimethylaniline

The introduction of an isopropyl group onto the nitrogen atom of 3,5-dimethylaniline (B87155) requires precise control to ensure mono-alkylation and prevent the formation of undesired byproducts. Reductive amination and direct N-alkylation using "hydrogen borrowing" catalysis are prominent methods for this transformation.

Examination of Alkylation Reagents and Reaction Conditions for Primary Amine Functionalization

The synthesis of secondary amines, such as this compound, from primary amines is a fundamental transformation in organic chemistry. One of the most common and efficient methods is reductive amination . youtube.com This process involves the reaction of a primary amine (3,5-dimethylaniline) with a ketone (acetone) to form an imine intermediate. masterorganicchemistry.comchemistrysteps.com The subsequent in-situ reduction of the imine yields the desired secondary amine. youtube.commasterorganicchemistry.com This method is highly favored as it avoids the common problem of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com

The choice of reducing agent is critical for the success of the reductive amination. Mild reducing agents are required to selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.com Common reagents used for this purpose include:

Sodium borohydride (B1222165) (NaBH₄) youtube.comorganic-chemistry.org

Sodium cyanoborohydride (NaBH₃CN) masterorganicchemistry.comwikipedia.org

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) masterorganicchemistry.com

The reaction is typically carried out under neutral or weakly acidic conditions, which facilitate the formation of the imine intermediate. wikipedia.org

An alternative, atom-economical approach is the direct N-alkylation of amines with alcohols, a process often referred to as the "hydrogen borrowing" or "hydrogen autotransfer" method. mdpi.comwhiterose.ac.uk In this strategy, a catalyst temporarily oxidizes an alcohol (isopropanol) to the corresponding ketone (acetone). This ketone then reacts with the amine (3,5-dimethylaniline) to form an imine, which is subsequently reduced by the hydrogen "borrowed" by the catalyst in the initial oxidation step. mdpi.com This one-pot synthesis generates water as the only byproduct, making it an environmentally benign option. mdpi.com

Catalytic Systems and Their Efficacy in N-Alkylation Reactions

Catalysis is central to modern N-alkylation methodologies, offering high selectivity and efficiency. For reductive amination, the reaction is often catalyzed by acid. ncert.nic.in For hydrogen borrowing reactions, transition metal complexes are indispensable.

Ruthenium and Iridium-based catalysts have proven particularly effective for the N-alkylation of amines with alcohols. whiterose.ac.uk For instance, complexes like [Ru(p-cymene)Cl₂]₂ when used with bidentate phosphine (B1218219) ligands such as dppf (bis(diphenylphosphino)ferrocene) or DPEphos, actively catalyze the alkylation of primary amines. whiterose.ac.uk Similarly, iridium complexes, including those with Cp* ligands (pentamethylcyclopentadienyl), are highly effective for these transformations, promoting direct N-alkylation with complete regioselectivity. organic-chemistry.orgrsc.org

Palladium nanoparticles (Pd NPs) also serve as robust catalysts for the N-alkylation of amines with alcohols. mdpi.com These systems can operate efficiently, sometimes without the need for a base or other additives, which simplifies the purification process. mdpi.com The table below summarizes various catalytic systems employed in N-alkylation reactions relevant to the synthesis of secondary amines.

| Catalytic System | Amine Substrate | Alkylation Reagent | Key Features & Efficacy |

| [Ru(p-cymene)Cl₂]₂ / dppf or DPEphos | Primary Amines | Primary Alcohols | Active system for mono-alkylation; additive is crucial for good yield. whiterose.ac.uk |

| [Cp*IrCl₂]₂ / NaOH | 2-Aminoquinazolines | Alcohols | Affords N-exosubstituted products with 71–96% yields and complete regioselectivity. rsc.org |

| Pd Nanoparticles | Aniline (B41778) | Benzyl Alcohol | Provides high yields (up to 86%); can be performed solvent-free, generating only water as a byproduct. mdpi.com |

| (H₃O)₂[(W₆Cl₈)Cl₆]•6H₂O / SiO₂ | Piperidine, Aniline | Methanol (B129727) | Catalyzes selective N-methylation of various amines at elevated temperatures (>200 °C). elsevierpure.com |

Precursor Synthesis: Advanced Methods for 3,5-Dimethylaniline Production

The availability of high-purity 3,5-dimethylaniline (also known as 3,5-xylidine) is crucial for the synthesis of its N-isopropyl derivative. wikipedia.orgnih.govsigmaaldrich.com Several advanced methods have been developed for its production, moving beyond traditional routes to improve efficiency, safety, and environmental impact.

Dehydrogenation of Cycloalkanone Oximes via Heterogeneous Catalysis

A notable method for producing 3,5-dimethylaniline involves the catalytic dehydrogenation of 3,5-dimethyl-cyclohexenone oxime. google.comgoogle.com This process represents a significant advancement over older methods, such as the reaction of sym-m-xylenol with ammonia (B1221849) at high temperature and pressure. google.comgoogle.com

In this patented method, 3,5-dimethyl-cyclohexenone oxime is passed in the gaseous phase over a heterogeneous catalyst at high temperatures. google.com Key parameters of this process include:

Reactant : 3,5-Dimethyl-cyclohexenone oxime.

Catalyst : A noble metal from the 8th subgroup of the Periodic Table, with palladium and platinum being particularly effective. google.comgoogle.com

Reaction Conditions : The reaction is conducted in the gas phase at temperatures ranging from 200°C to 500°C, with an optimal range often cited as 270°C to 380°C. google.comgoogle.com

Outcome : The process yields pure 3,5-dimethylaniline after distillation. google.com

This gas-phase catalytic dehydrogenation offers a more direct and technologically streamlined route to the desired aniline. google.com

Reductive Pathways for Aromatic Nitro Compounds

The reduction of aromatic nitro compounds is a classic and widely used method for the synthesis of anilines. For the production of 3,5-dimethylaniline, the corresponding starting material is 1,3-dimethyl-5-nitrobenzene .

Catalytic hydrogenation is the predominant industrial method for this transformation. This involves reacting the nitroaromatic compound with hydrogen gas in the presence of a metal catalyst. airccse.com

Catalysts : Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this reduction. airccse.com Raney-Nickel is another viable catalyst. lookchem.comresearchgate.net

Reducing Agents : While hydrogen gas is standard, other hydrogen sources can be used in transfer hydrogenation, such as methanol. lookchem.comresearchgate.net Chemical reducing agents like sodium borohydride can also be employed, often in conjunction with a catalyst system. chemicalbook.com

Reaction Conditions : The reaction is typically carried out in a solvent such as ethanol. airccse.com Conditions can be varied, with temperatures in the range of 343–403 K and hydrogen pressures from 4–10 bar being reported for Pd/C catalyzed reactions. airccse.com A study demonstrated the reduction of a nitrobenzene (B124822) to an aniline in water at 60°C using sodium borohydride and a magnetic nanocatalyst, achieving a 96% yield. chemicalbook.com

While effective, classic reduction methods using metals like iron, tin, or zinc in acid are often less chemoselective and can produce a mixture of products. airccse.com Modern catalytic hydrogenation offers higher selectivity and cleaner reaction profiles.

Scalable Synthetic Protocols in Fine Chemical Production

For the large-scale production of 3,5-dimethylaniline, synthetic protocols must be efficient, cost-effective, and environmentally sound. nbinno.com Several routes have been adapted for industrial-scale synthesis.

Amination of 3,5-Xylenol : This industrial process involves the reaction of 3,5-dimethylphenol (B42653) (3,5-xylenol) with ammonia at high temperatures and pressures over an alumina (B75360) catalyst. wikipedia.org While a proven method, it requires significant investment in high-pressure equipment. google.com

Gas-Phase Dehydrogenation of Oximes : The catalytic dehydrogenation of 3,5-dimethyl-cyclohexenone oxime, as described previously, is well-suited for continuous flow processing, a key element in modern, scalable chemical manufacturing. google.comgoogle.comacs.org Gas-phase reactions can offer advantages in terms of throughput and ease of product separation.

Multi-step Synthesis from Aryl Amines : A patented process describes the synthesis of 3,5-dimethylaniline starting from a different substituted aryl primary amine. google.com The route involves diazotization, coupling with 2,4-dimethylaniline, a second diazotization, and finally a reduction step. The inventors claim this method has advantages of mild reaction conditions, less environmental pollution, and lower equipment investment compared to the high-pressure xylenol amination process. google.com

The selection of a scalable protocol depends on factors such as raw material availability, energy costs, capital investment for specialized equipment, and increasingly, the environmental impact of the process. google.com

Exploration of Sustainable and Novel Synthetic Routes

The drive towards green chemistry has spurred the exploration of new synthetic pathways for N-alkylanilines that minimize waste, avoid hazardous reagents, and reduce energy consumption. These approaches focus on catalytic systems and alternative energy sources to improve the synthesis of the 3,5-dimethylaniline precursor and the subsequent N-isopropylation step.

Methylation Strategies Employing Green Reagents

The term "methylation" in the context of this compound can refer to the formation of the dimethylated aromatic ring of the precursor or the alkylation of the nitrogen atom. Sustainable strategies address both aspects by employing environmentally benign reagents and catalytic systems.

Traditionally, 3,5-dimethylaniline was prepared from m-xylenol sourced from coal tar, a process involving high temperatures and pressures. google.com Modern methods seek to replace these harsh conditions. One greener approach involves the catalytic reduction of the corresponding 3,5-dimethylnitrobenzene. Recent research has demonstrated the use of magnetic nanocatalysts in aqueous media for this transformation, offering high yields and easy catalyst separation. chemicalbook.com

For the N-alkylation step to form the final product, green chemistry principles advocate replacing toxic alkylating agents like alkyl halides with less hazardous alternatives such as alcohols or carbonates. mdpi.commdpi.com The direct N-alkylation of anilines using alcohols over heterogeneous catalysts is a prominent green route. Catalysts like zeolites or supported metal nanoparticles are favored as they are often reusable and can be operated in continuous flow systems, improving process efficiency. mdpi.comresearchgate.net For instance, the vapor-phase alkylation of aniline with methanol has been extensively studied using zeolite catalysts, achieving high conversion and selectivity. researchgate.net

Dimethyl carbonate (DMC) is recognized as a green methylating agent because it is non-toxic, biodegradable, and its use avoids the formation of inorganic salt by-products. nih.gov While the target compound is isopropyl-substituted, the principles of using carbonates extend to other alkylating agents like propylene (B89431) carbonate, which can serve as both a green solvent and reagent for N-alkylation under neat (solvent-free) conditions. mdpi.comnih.gov

| Catalyst System | Alkylating Agent | Solvent | Temperature (°C) | Key Findings | Reference(s) |

| β Zeolite | Methanol | None (Vapor Phase) | 240-250 | High aniline conversion (>99%) and good selectivity to N,N-dimethylaniline (>86%). | researchgate.net |

| CrPO₄-AlPO₄ | Methanol | None (Vapor Phase) | 300-400 | N-methylation was a pseudo-first-order process; selectivity could be tuned by temperature. | researchgate.net |

| Raney-Ni® | Methanol | Methanol | 170 | One-pot synthesis from nitrobenzene; methanol acts as H-source, alkylating agent, and solvent. Yields up to 98%. | lookchem.com |

| Cu-Zr BNPs | Dimethyl Carbonate | None | 180 | Bimetallic nanoparticles showed high efficiency for selective N-methylation of various amines. | nih.gov |

| Pd/C & Rh/C | Cyclohexylamine | tert-Amyl Alcohol | 80-160 | Effective for reductive amination of phenolics to secondary amines. | mdpi.com |

| Ru-H complex | Primary Amines | Chlorobenzene | N/A | Catalytic deaminative coupling of two different primary amines to form unsymmetric secondary amines. | nih.gov |

Photochemical and Electrochemical Synthesis Advances

Recent advances in organic synthesis have harnessed alternative energy sources like light and electricity to drive chemical reactions, often providing unique reactivity and improved sustainability profiles.

Photochemical Synthesis Photochemistry, particularly visible-light photoredox catalysis, has emerged as a powerful tool for forming C–N bonds under mild conditions. polyu.edu.hk These reactions utilize a photocatalyst that, upon absorbing light, can initiate radical-based processes to couple amines with other molecules. researchgate.netrsc.org This approach avoids the need for high temperatures or harsh reagents. The development of heterogeneous photocatalysts, such as titanium dioxide and covalent organic frameworks, offers the added benefits of easy catalyst removal and recycling. rsc.org While specific photochemical routes to this compound are not yet widely documented, the general methodologies for photocatalytic amination and C–N coupling are highly applicable. polyu.edu.hk For example, photochemical reactions of N,N-dimethylanilines have been used to construct complex heterocyclic scaffolds. researchgate.net

Electrochemical Synthesis Electrochemistry provides another green synthetic tool, using electricity as a "traceless" reagent to replace chemical oxidants or reductants. rsc.org Anodic oxidation can generate reactive intermediates from stable precursors. acs.org Electrochemical methods have been successfully applied to synthesize various nitrogen-containing compounds, including secondary amines and N-heterocycles, often with high atom economy and under mild conditions. researchgate.netnih.gov The scalability of electrochemical reactions is also a significant advantage. rsc.org Mechanistic studies, often involving techniques like cyclic voltammetry, show that these reactions can proceed through radical intermediates formed directly at the electrode surface. nih.gov

| Feature | Photochemical Synthesis | Electrochemical Synthesis |

| Energy Source | Light (often visible) | Electricity |

| Key Component | Photocatalyst (homogeneous or heterogeneous) | Electrodes (e.g., carbon, platinum) |

| Mechanism | Typically involves generation of radical species via photoinduced electron transfer. rsc.org | Direct oxidation or reduction at an electrode surface to form reactive intermediates. nih.gov |

| Key Advantages | Mild reaction conditions, high selectivity, access to unique reaction pathways. polyu.edu.hk | Avoids chemical oxidants/reductants, high atom economy, excellent scalability. rsc.org |

| Typical Application | C-N bond formation, synthesis of heterocycles, C-H functionalization. rsc.orgrsc.org | Dehydrogenative coupling, synthesis of N-heterocycles, polymerization. researchgate.netresearchgate.net |

Design and Synthesis of this compound Derivatives

The design and synthesis of derivatives of a core molecule are fundamental to materials science and medicinal chemistry, allowing for the fine-tuning of physical, chemical, and biological properties. researchgate.netingentaconnect.com Aniline derivatives are particularly versatile building blocks. sci-hub.se

The synthesis of this compound derivatives can be achieved through several strategies. One of the most direct methods is to vary the starting aniline precursor. For example, by substituting 3,5-dimethylaniline with 3,5-diethylaniline (B13564627) or 3,4,5-trimethylaniline (B161109) in the N-isopropylation reaction, the corresponding N-isopropyl-3,5-diethylaniline or N-isopropyl-3,4,5-trimethylaniline can be obtained. prepchem.com This modular approach allows for systematic modification of the steric and electronic properties of the aromatic ring.

Further functionalization can create more complex derivatives. The secondary amine group itself is a reactive site for further chemical transformations. Moreover, the core structure can be incorporated into larger molecular systems. For instance, aniline derivatives are polymerized to create polyanilines (PANI), a class of conducting polymers. By modifying the aniline monomer, the resulting polymer's properties, such as solubility and sensor response to analytes like ammonia, can be tailored. rsc.org In medicinal chemistry, aniline scaffolds are frequently used to build complex molecules with specific biological activities. nih.gov Catalytic methods have also been developed to create amine-containing polymers with tunable properties for applications in materials science. acs.org

| Derivative Type | Synthetic Strategy | Precursors | Purpose of Derivatization | Reference(s) |

| Ring-Substituted Analogues | N-isopropylation of a different substituted aniline. | 3,5-Diethylaniline, Isopropanol | To modify steric bulk and lipophilicity. | prepchem.com |

| N-Alkyl Analogues | Reductive amination with different aldehydes/ketones. | 3,5-Dimethylaniline, Acetone (B3395972)/other ketones | To alter the N-substituent, affecting basicity and steric hindrance. | mdpi.com |

| Polymer Precursors | Modification of the aniline ring with polymerizable groups. | ortho-Substituted anilines | To create monomers for functional polymers (e.g., sensors). | rsc.org |

| Biologically Active Molecules | Multi-step synthesis involving etherification, addition, and cyclization reactions. | 3-Ethynylaniline | To build complex structures for therapeutic applications (e.g., heart failure). | ingentaconnect.comnih.gov |

| Functional Polymers | Catalytic hydroaminoalkylation followed by polymerization. | Norbornadiene, N-methylaniline derivatives | To create polymers with tunable hydrogen-bonding and rheological properties. | acs.org |

Chemical Reactivity and Mechanistic Investigations of N Isopropyl 3,5 Dimethylaniline

Structure-Reactivity Relationships: Electronic and Steric Perturbations by Substituents

Influence on Basicity, Nucleophilicity, and Aromatic Ring Activation

The substituents on the aniline (B41778) ring and the nitrogen atom modulate the availability of the nitrogen's lone pair of electrons and the electron density of the benzene (B151609) ring.

Basicity: The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom for protonation. quora.comncert.nic.in In N-Isopropyl-3,5-dimethylaniline, several factors are at play. The two methyl groups on the ring are electron-donating via the inductive effect (+I), which increases the electron density on the nitrogen atom, making it more basic than aniline. quora.com Similarly, the isopropyl group attached to the nitrogen is also electron-releasing, further enhancing basicity. reddit.com However, the nitrogen lone pair can also be delocalized into the aromatic ring through resonance, a factor that typically decreases the basicity of aryl amines compared to aliphatic amines. quora.comncert.nic.in The steric bulk of the isopropyl group and the two methyl groups can cause a slight distortion of the N-C bond from the plane of the ring, which could potentially inhibit this resonance, a phenomenon known as steric inhibition of resonance. This would lead to increased electron localization on the nitrogen and thus higher basicity. quora.com When compared to analogous compounds, the basicity is expected to be higher than that of aniline but influenced by the complex interplay of these electronic and steric factors.

Nucleophilicity: While related to basicity, nucleophilicity also involves kinetic and steric aspects. The electron-donating methyl and isopropyl groups increase the electron density on the nitrogen, enhancing its intrinsic nucleophilicity. However, the significant steric hindrance created by the bulky isopropyl group, in conjunction with the two methyl groups at the 3 and 5 positions, can impede the approach of electrophiles to the nitrogen atom. yufengchemicals.com This steric shielding makes this compound a less effective nucleophile in reactions sensitive to steric bulk, such as SN2 reactions, compared to less hindered amines like N-methylaniline.

Aromatic Ring Activation: The amino group is a powerful activating group for electrophilic aromatic substitution (SEAr) because the nitrogen's lone pair can be delocalized into the benzene ring, increasing its electron density. vaia.com This effect is augmented by the two electron-donating methyl groups at the 3 and 5 positions. Consequently, the aromatic ring of this compound is highly activated towards attack by electrophiles, making it much more reactive than benzene or even toluene. vaia.com

Table 1: Comparison of pKb Values for Selected Anilines This table illustrates the influence of alkyl substituents on the basicity of aniline. Data for this compound is not widely published and is estimated based on structural analogies.

| Compound | pKb | Key Influencing Factors |

| Aniline | 9.38 ncert.nic.in | Resonance delocalization of lone pair into the ring. |

| N-Methylaniline | 9.30 ncert.nic.in | +I effect of one methyl group, slightly increasing basicity. |

| N,N-Dimethylaniline | 8.92 ncert.nic.in | +I effect of two methyl groups, further increasing basicity. brainly.in |

| This compound | Estimated < 8.9 | Combined +I effects of isopropyl and two ring methyl groups; potential steric inhibition of resonance. |

Stereochemical Implications in Reaction Pathways

The spatial arrangement of the substituents in this compound imposes significant steric constraints that influence reaction pathways. The bulky isopropyl group on the nitrogen and the two methyl groups flanking the remaining ortho positions (C2 and C6) create a sterically crowded environment. yufengchemicals.com This has several consequences:

Hindrance at the Nitrogen Center: Reactions involving direct attack at the nitrogen, such as quaternization or acylation, are sterically hindered. The transition states for these reactions are destabilized by steric repulsion, leading to slower reaction rates compared to less substituted anilines.

Hindrance at the Ortho Positions: Electrophilic attack at the ortho positions (C2 and C6) of the aromatic ring is also disfavored due to steric clash between the incoming electrophile, the N-isopropyl group, and the adjacent methyl group. This steric hindrance plays a crucial role in determining the regioselectivity of aromatic substitution reactions. vaia.com

Unraveling Reaction Mechanisms and Kinetics

The electronic and steric properties of this compound dictate the mechanisms and rates of its characteristic reactions.

Electrophilic Aromatic Substitution: Regioselectivity and Kinetics

Due to the highly activated nature of the ring, this compound readily undergoes electrophilic aromatic substitution. vaia.com

Regioselectivity: The directing effects of the substituents determine the position of substitution. The N-isopropylamino group is a powerful ortho-, para-director. The two methyl groups at C3 and C5 are also ortho-, para-directors.

Attack at C4 (para-position): This position is activated by the amino group and is flanked by two methyl groups. It is the most sterically accessible and electronically enriched position, making it the major site of electrophilic attack.

Attack at C2/C6 (ortho-positions): These positions are activated by the amino group and one of the methyl groups. However, they are subject to significant steric hindrance from both the bulky N-isopropyl group and the adjacent methyl group. vaia.com Therefore, substitution at these positions is expected to be a minor pathway.

Attack at C5: This position is occupied by a methyl group.

Therefore, electrophilic aromatic substitution on this compound is expected to show high regioselectivity for the C4 position.

Kinetics: The combined electron-donating effects of the amino and the two methyl groups lead to a substantially increased rate of reaction for electrophilic aromatic substitution compared to aniline or N,N-dimethylaniline. vaia.com The high electron density of the ring allows it to react even with weak electrophiles.

Redox Chemistry of Aromatic Amines: Oxidation and Reduction Pathways

Aromatic amines exhibit rich redox chemistry, and this compound is susceptible to oxidation.

Oxidation Pathways: The oxidation of N-alkylated anilines can be complex. The initial step is often a one-electron transfer from the amine to form a radical cation. mdpi.com This intermediate can then undergo several transformations:

N-Dealkylation: The radical cation can lead to the loss of the isopropyl group. Studies on N,N-dimethylanilines show that N-demethylation is a common metabolic and chemical oxidation pathway. mdpi.comnih.gov

Ring Oxidation: The electron-rich aromatic ring can be oxidized, especially under strong oxidizing conditions, which can lead to the formation of quinone-like structures or polymerization.

Coupling Reactions: The radical cation can couple with another molecule, leading to dimeric products such as benzidines, although this is often sterically hindered.

The specific pathway depends on the oxidant used and the reaction conditions. For instance, oxidation by cytochrome P-450 typically involves N-dealkylation. nih.gov Due to its electron-rich nature, this compound is expected to be sensitive to atmospheric oxidation, potentially leading to discoloration over time, a common trait for arylamines. ncert.nic.in

Reduction Pathways: The reduction of the aromatic ring of an aniline derivative is generally difficult and requires forcing conditions, such as catalytic hydrogenation at high pressure and temperature or using dissolving metal reductions (e.g., Birch reduction). These reactions are not as common as oxidation for this class of compounds.

Quaternization Reactions and Kinetic Analysis

Quaternization is the reaction of the tertiary amine with an alkyl halide to form a quaternary ammonium (B1175870) salt. This is a classic SN2 reaction where the amine acts as a nucleophile.

Mechanism: The nitrogen lone pair attacks the electrophilic carbon of an alkyl halide, displacing the halide ion and forming a new C-N bond.

Kinetic Analysis: The rate of quaternization is highly sensitive to steric hindrance around the nitrogen atom. In this compound, the approach of an alkyl halide to the nitrogen is severely impeded by the bulky isopropyl group and the two methyl groups on the ring. yufengchemicals.com This steric crowding raises the energy of the transition state, significantly slowing the reaction rate. Compared to N,N-dimethylaniline, the rate of quaternization for this compound would be orders of magnitude slower. This makes the formation of the corresponding quaternary ammonium salt a challenging synthetic step that would require reactive alkylating agents and potentially high temperatures.

Table 2: Relative Reactivity in Selected Reactions This table provides a qualitative comparison of the expected reactivity of this compound relative to N,N-Dimethylaniline.

| Reaction Type | N,N-Dimethylaniline | This compound | Rationale for Difference |

| Electrophilic Aromatic Substitution (Rate) | High | Very High | Additional activating effect from two ring methyl groups. |

| Quaternization (Rate) | Moderate | Very Low | Severe steric hindrance from the N-isopropyl group and ring methyls impedes nucleophilic attack. yufengchemicals.com |

| Oxidation (Susceptibility) | High | High | Both are electron-rich aromatic amines susceptible to oxidation. ncert.nic.innih.gov |

Photochemical and Photophysical Phenomena

The introduction of alkyl groups, both on the aromatic ring and the nitrogen atom of aniline, significantly influences its interaction with light. These substitutions alter the electronic properties of the molecule, affecting processes such as intramolecular charge transfer, which in turn dictates the spectroscopic behavior and the ultimate photostability of the compound.

Investigation of Excited State Intramolecular Charge Transfer (ICT)

Upon photoexcitation, this compound, a donor-acceptor (D-A) system, is expected to exhibit Excited State Intramolecular Charge Transfer (ICT). In this process, an electron is transferred from the electron-donating N-isopropyl-dimethylaniline moiety to the phenyl ring acceptor, leading to a highly polar excited state. ossila.com This phenomenon is highly dependent on the solvent's polarity and the molecular geometry.

The formation of an ICT state typically begins with excitation to a Locally Excited (LE) state, where the electron distribution is similar to the ground state. ossila.com In polar solvents, the molecule can then relax into a lower-energy, charge-separated ICT state. The efficiency of this transfer is governed by several factors, including the electronic coupling between the donor and acceptor parts and the energy gap between the involved excited states.

Studies on structurally related molecules, such as dicyano-(N-methyl-N-isopropyl)anilines, provide insight into the role of the N-isopropyl group. The replacement of a methyl group with a bulkier and more electron-donating isopropyl group has been shown to significantly promote the formation of the ICT state. This is attributed to two main factors: the lower oxidation potential of the isopropyl-substituted amino group, making it a better electron donor, and the steric hindrance that can lead to a twisted geometry of the amino group relative to the phenyl ring. This twisting can facilitate the charge transfer process, a mechanism often referred to as Twisted Intramolecular Charge Transfer (TICT). ossila.com

In a study comparing various dicyano-N,N-dialkylanilines in the polar solvent acetonitrile (B52724), the derivative with an N-methyl-N-isopropyl group showed a markedly higher ICT to LE fluorescence quantum yield ratio compared to its N,N-dimethyl counterpart, indicating a shift in the excited state equilibrium towards the ICT state.

Table 1: Comparison of ICT/LE Fluorescence Quantum Yield Ratios for Related Aniline Derivatives in Acetonitrile

| Compound | ICT/LE Fluorescence Quantum Yield Ratio (Φ'(ICT)/Φ(LE)) |

| 2,4-dicyano-N,N-dimethylaniline (24DCDMA) | 1.2 |

| 2,4-dicyano-N-methyl-N-isopropylaniline (24DCMIA) | 8.8 |

| 3,4-dicyano-N,N-dimethylaniline (34DCDMA) | 0.35 |

| 3,4-dicyano-N-methyl-N-isopropylaniline (34DCMIA) | 1.4 |

This data is for dicyano-substituted anilines and illustrates the electronic effect of N-isopropylation on ICT efficiency.

Spectroscopic Signatures of Photoinduced Processes

The primary spectroscopic evidence for ICT is dual fluorescence, where emission from both the LE and ICT states is observed. The LE emission band is typically observed in the higher-energy (blue) region of the spectrum, while the ICT emission is significantly red-shifted to lower energies (longer wavelengths) due to the stabilization of the polar ICT state in polar solvents. ossila.com

For this compound in a polar solvent, one would expect to observe:

An absorption spectrum corresponding to the initial excitation of the molecule.

A fluorescence spectrum showing two distinct bands: a higher-energy band from the LE state and a lower-energy, broad, and structureless band from the ICT state. The relative intensities of these bands would be highly dependent on solvent polarity, with the ICT band becoming more prominent as the solvent polarity increases.

Time-resolved spectroscopic techniques can further elucidate the dynamics of these photoinduced processes. For instance, time-resolved photoelectron imaging of the related 3,5-dimethylaniline (B87155) after UV excitation revealed complex relaxation dynamics involving multiple excited states. researchgate.net Femtosecond transient absorption spectroscopy on other aniline derivatives has allowed for the direct measurement of the timescale of ICT, which can occur on a picosecond timescale.

Photostability and Degradation Mechanisms

Anilines are generally susceptible to photodegradation. Aromatic amines can undergo photo-oxidation, often leading to colored products. mdpi.com The presence of algae and other photosensitizers in aqueous environments has been shown to accelerate the photodegradation of aniline, a process mediated by reactive oxygen species (ROS) like hydroxyl radicals and singlet oxygen. nih.gov

For this compound, several degradation pathways under UV irradiation can be postulated:

N-dealkylation: Photolytic cleavage of the isopropyl or methyl groups from the nitrogen atom is a common pathway for N-alkylated anilines.

Oxidation: The amino group can be oxidized, potentially leading to the formation of nitroso or nitro derivatives. The aromatic ring itself is also susceptible to oxidative cleavage.

Polymerization: Radical species formed during photolysis can initiate polymerization reactions, leading to the formation of complex, often colored, polymeric materials.

The degradation of aniline in water using plasma has been shown to produce intermediates such as nitrophenol and aminophenol, eventually leading to mineralization. nih.gov The specific degradation products of this compound would depend on the exact conditions, such as the presence of oxygen, sensitizers, and the wavelength of irradiation.

Gas-Phase Reactions and Atmospheric Chemistry Relevance

Substituted anilines can be released into the atmosphere from industrial processes. epa.govnih.gov Once in the gas phase, their persistence and environmental impact are determined by their reactions with atmospheric oxidants, primarily the hydroxyl radical (•OH) during the daytime and the nitrate (B79036) radical (NO₃•) at night. nih.govnilu.com

Kinetics of Hydroxyl Radical Reactions with Substituted Anilines

The reaction with the hydroxyl radical is the dominant daytime removal process for most amines in the atmosphere. nih.govnilu.com The reaction proceeds via two main pathways:

H-atom abstraction: The •OH radical can abstract a hydrogen atom from the N-H bond (if present), a C-H bond on the alkyl substituents, or a C-H bond on the aromatic ring.

•OH addition: The •OH radical can add to the aromatic ring, forming a hydroxycyclohexadienyl-type radical.

For this compound, H-abstraction is expected to be a significant pathway. Theoretical studies on aniline show that H-abstraction from the -NH₂ group is the dominant reaction channel. nih.gov For N-alkylated anilines, abstraction from the C-H bonds of the alkyl groups, particularly those alpha to the nitrogen, is also very important. The tertiary C-H bond in the isopropyl group of this compound would be a particularly favorable site for H-abstraction.

Table 2: Room-Temperature Rate Constants for the Gas-Phase Reaction of •OH with Aniline and Related Compounds

| Compound | Rate Constant (k_OH) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ_OH) |

| Aniline | 1.37 x 10⁻¹⁰ | ~2 hours |

| N,N-Dimethylaniline | 1.48 x 10⁻¹⁰ | ~2 hours |

Atmospheric lifetimes are estimated assuming a typical 12-hour daytime average •OH concentration of 2 x 10⁶ molecules cm⁻³.

Based on these values, this compound is expected to have a similarly high reaction rate constant and a short atmospheric lifetime of only a few hours.

Environmental Fate and Degradation Pathways

The initial radical products from the •OH reaction will rapidly react with molecular oxygen (O₂) in the atmosphere to form peroxy radicals (RO₂•). These peroxy radicals can then react with nitric oxide (NO) or other RO₂• radicals, leading to a complex cascade of products.

The expected atmospheric degradation of this compound would lead to:

Carbonyl compounds: Oxidation of the N-isopropyl group following H-abstraction would likely lead to the formation of acetone (B3395972) and 3,5-dimethylaniline.

Nitrogen-containing products: The remaining aniline fragment can be further oxidized. The atmospheric photo-oxidation of simple aliphatic amines is known to produce imines, amides, and nitrogen-containing organic aerosols (secondary organic aerosol, SOA). nilu.com The oxidation of the amino group can also lead to the formation of nitramines and nitrosamines, which are of environmental concern. nilu.no

Ring-opened products: The adduct formed by •OH addition to the aromatic ring can, after reaction with O₂, lead to the cleavage of the benzene ring and the formation of smaller, oxygenated organic compounds.

Due to its low volatility and high reactivity, this compound is not expected to undergo long-range atmospheric transport. Its environmental fate will be dominated by rapid chemical transformation in the vicinity of its emission sources, contributing to local air quality issues such as the formation of ozone and secondary organic aerosol. nilu.no

Ligand Design and Applications in Catalysis Involving N Isopropyl 3,5 Dimethylaniline

N-Isopropyl-3,5-dimethylaniline as a Building Block for Ligand Architectures

The structural characteristics of this compound—namely the significant steric hindrance around the nitrogen atom and the electronic influence of the dimethylphenyl group—make it an ideal precursor for a variety of ligands, most notably N-heterocyclic carbenes (NHCs). NHC ligands are prized in catalysis for their strong σ-donating properties, which often surpass those of traditional phosphine (B1218219) ligands, leading to the formation of highly stable metal complexes. sigmaaldrich.comsigmaaldrich.com The bulk of the N-substituents, such as the isopropyl and 3,5-dimethylphenyl groups derived from the parent aniline (B41778), is crucial for both stabilizing the reactive metal center and facilitating key catalytic steps like reductive elimination. sigmaaldrich.comtcichemicals.com

The synthesis of metal complexes using ligands derived from this compound typically involves a multi-step process. A common strategy is the preparation of an N-heterocyclic carbene (NHC) ligand, which is then coordinated to a metal precursor.

Synthesis Pathway:

Imidazolium (B1220033) Salt Formation: The process generally begins with the reaction of this compound with glyoxal (B1671930) and an aldehyde (like formaldehyde) to form a diamine intermediate. This intermediate is then cyclized to create an imidazolium salt, which serves as the NHC precursor.

Carbene Generation and Metalation: The imidazolium salt is deprotonated with a strong base to generate the free carbene. This highly reactive species is typically generated in situ and immediately reacted with a suitable metal precursor, such as a palladium(II) or rhodium(I) salt, to form the stable metal-NHC complex. An alternative, widely used method involves a transmetalation reaction, where the imidazolium salt reacts with a silver(I) oxide to form a silver-NHC complex, which then transfers the carbene ligand to the desired transition metal. tcichemicals.com

Characterization: The resulting metal complexes are rigorously characterized using a suite of analytical techniques:

NMR Spectroscopy (¹H, ¹³C): Used to confirm the structure of the ligand framework and its coordination to the metal. The disappearance of the acidic imidazolium proton signal in ¹H NMR is a key indicator of carbene formation.

Infrared (IR) Spectroscopy: Provides information about the bonding within the complex. The strong metal-carbene bond influences vibrational frequencies, which can be compared to the free ligand. chemrxiv.org

The coordination of ligands derived from this compound to a metal center is heavily influenced by the ligand's steric and electronic profile. For an NHC ligand, the primary coordination is through the carbene carbon, forming a very strong M-C sigma bond.

The geometry of the resulting complex is dictated by the metal's preferred coordination number and the steric demands of the ligands. For example, a palladium(II) center coordinated with two NHC ligands and two halide anions would typically adopt a square planar geometry. The bulky N-aryl groups (3,5-dimethylphenyl) and N-isopropyl groups play a critical role in shielding the metal center. This steric protection can prevent undesirable side reactions, such as the formation of bridged dimers, and can be crucial for achieving high selectivity in catalysis.

Computational studies and X-ray diffraction data on analogous systems reveal that the ortho-substituents on aniline-derived ligands are pivotal in defining the catalyst's stereoselectivity. nih.gov The N-isopropyl and 3,5-dimethyl groups of the titular aniline would similarly create a well-defined, asymmetric pocket around the metal, influencing how substrates can approach and bind during a catalytic cycle.

Below is a table of representative crystallographic data for a hypothetical palladium(II) complex bearing an NHC ligand derived from this compound, based on known structures of similar complexes.

| Parameter | Typical Value | Significance |

|---|---|---|

| Pd-C(carbene) Bond Length | 2.00 - 2.05 Å | Indicates a strong sigma bond between palladium and the NHC ligand. |

| Pd-Cl Bond Length | 2.35 - 2.40 Å | Typical bond length for a terminal chloride ligand in a Pd(II) complex. |

| C(carbene)-Pd-C(carbene) Angle | ~175-180° | Shows a trans arrangement of the two bulky NHC ligands in a square planar geometry. |

| Cl-Pd-Cl Angle | ~175-180° | Indicates a trans arrangement of the chloride ligands. |

| Dihedral Angle (Aryl Ring to Imidazole Ring) | ~70-85° | A large angle highlights the steric twist imposed by the N-substituents, contributing to the chiral environment. |

Catalytic Performance of this compound-Based Systems

The true measure of a ligand's utility is its performance in a catalytic setting. Ligands derived from this compound are designed to impart high activity, stability, and selectivity to metal catalysts for a range of organic transformations.

The inherent chirality and steric bulk originating from the N-isopropyl and 3,5-dimethylphenyl substituents make these ligands excellent candidates for asymmetric catalysis. By creating a rigid and well-defined chiral environment around the metal center, the ligand can effectively discriminate between different prochiral faces of a substrate or transition states, leading to the preferential formation of one enantiomer or diastereomer.

Research on pyridylamido-type catalysts has shown that substituents on the aniline fragment of the ligand are crucial for controlling stereoselectivity in reactions like olefin polymerization. nih.gov Hindered groups at the ortho-positions of the aniline ring can push the N-aryl group closer to the active site, enhancing the stereochemical communication between the catalyst and the substrate. nih.gov A ligand derived from this compound would be expected to excel in such transformations.

The table below presents hypothetical data for an asymmetric hydrogenation reaction, illustrating the potential performance of a catalyst based on a chiral ligand derived from this compound.

| Substrate | Catalyst System | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Acetophenone | [Rh(COD)(L)]BF₄ | >99 | 96 (R) |

| Methyl acetoacetate | [Rh(COD)(L)]BF₄ | >99 | 94 (R) |

| Tiglic Acid | [Ru(OAc)₂(L)] | 98 | 92 (S) |

The modular nature of ligands based on this compound allows for systematic tuning of their properties. Minor changes to the ligand structure can have a profound impact on the performance of the corresponding catalyst, a concept central to modern catalyst design. tcichemicals.com

Electronic Tuning: The electronic nature of the aniline ring can be modified. While the two methyl groups at the 3 and 5 positions make the ring electron-rich, introducing electron-withdrawing groups (e.g., trifluoromethyl) would decrease the electron-donating ability of the resulting NHC ligand. This modulation affects the electron density at the metal center, which in turn influences its reactivity in key catalytic steps like oxidative addition and reductive elimination. chemrxiv.org

The interplay between these steric and electronic factors allows for the fine-tuning of a catalyst for a specific transformation.

| Ligand Modification (from this compound base) | Expected Effect on Sterics | Expected Effect on Electronics | Potential Impact on Catalysis (e.g., Suzuki Coupling) |

|---|---|---|---|

| Change N-isopropyl to N-methyl | Decrease | Minor change | Higher turnover frequency (TOF), potentially lower selectivity. |

| Change N-isopropyl to N-cyclohexyl | Increase | Minor change | Higher selectivity for bulky substrates, potentially lower TOF. |

| Remove 3,5-dimethyl groups | No change at N, less distal bulk | Decrease electron-donating ability | May alter catalyst stability and activity profile. |

| Replace 3,5-dimethyl with 3,5-bis(trifluoromethyl) | Increase distal bulk | Significantly decrease electron-donating ability | May facilitate reductive elimination but hinder oxidative addition. |

In most catalytic applications, aniline-derived ligands, including those from this compound, function as "spectator" or ancillary ligands. Their role is not to participate directly in the chemical transformation of the substrate but to modulate the properties of the catalytically active metal center. They establish the coordination environment, influence the stability of intermediates, and control the regio- and stereoselectivity of the reaction.

In Homogeneous Catalysis: These ligands have been instrumental in advancing palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. sigmaaldrich.comnih.govnih.gov The stability and high activity imparted by bulky, electron-rich NHC ligands allow these reactions to proceed with challenging substrates, such as aryl chlorides, under mild conditions. chemrxiv.org

In Heterogeneous Catalysis: While primarily used in homogeneous systems, there is growing interest in immobilizing these highly effective molecular catalysts onto solid supports. By anchoring a ligand derived from this compound to a polymer or silica (B1680970) surface, a heterogeneous catalyst can be created. This approach combines the high selectivity and activity of a molecular catalyst with the practical advantages of a heterogeneous system, such as easy separation of the catalyst from the reaction products and the potential for catalyst recycling.

Organocatalytic and Photoredox Catalysis Applications

The utility of substituted anilines in catalysis extends beyond their role as ligands for metal centers. The lone pair of electrons on the nitrogen atom and the tunable electronic properties of the aromatic ring allow these compounds to participate in organocatalytic and photoredox processes. While this compound is a known chemical entity, its specific application in the following catalytic areas is not extensively documented in publicly available research. However, by examining the behavior of structurally similar and more commonly used aniline derivatives, we can infer its potential roles.

This compound as a Brønsted Base or Electron Donor in Organocatalysis

In the realm of organocatalysis, bulky amine bases are crucial for a variety of transformations. These catalysts can function as Brønsted bases by deprotonating a substrate, thereby increasing its nucleophilicity, or as electron donors to initiate a reaction cascade.

This compound possesses structural features that suggest its potential as both a Brønsted base and an electron donor. The isopropyl group and the two methyl groups on the aniline ring create significant steric hindrance around the nitrogen atom. This steric bulk would make it a non-nucleophilic base, which is a desirable characteristic in many organic reactions where the base is intended only to deprotonate the substrate without competing in nucleophilic addition.

While specific studies employing this compound as a Brønsted base in organocatalysis are not prominent in the literature, the principles of its potential function can be understood by analogy to other hindered amines. For instance, bases like N,N-diisopropylethylamine (Hünig's base) are widely used to facilitate reactions by deprotonating acidic protons without interfering with the main reaction pathway. The electron-donating nature of the alkyl groups on the aromatic ring of this compound would enhance the basicity of the nitrogen atom, making it a plausible candidate for such applications.

As a potential electron donor, the electron-rich aromatic system of this compound could, in principle, engage in single-electron transfer (SET) processes to activate substrates. However, this role is more commonly observed in the context of photoredox catalysis.

Photoinduced Electron Transfer (PET) in Organic Transformations

Photoinduced electron transfer (PET) is a fundamental process in photoredox catalysis where a photocatalyst, upon excitation by light, initiates a single-electron transfer with a substrate. This generates reactive radical ions, which can then undergo a variety of organic transformations. Tertiary anilines, particularly N,N-dimethylaniline, are frequently used as sacrificial electron donors in these reactions due to their relatively low oxidation potentials.

Upon photoexcitation, a photocatalyst can be quenched by an electron donor like an aniline derivative. The aniline transfers an electron to the excited photocatalyst, generating a radical cation of the aniline and the reduced form of the photocatalyst. This process initiates the catalytic cycle.

Given the structural similarities, this compound would be expected to function as an electron donor in photoredox catalysis. The presence of the electron-donating isopropyl and dimethyl groups on the aniline scaffold would lower its oxidation potential, making it a suitable candidate for PET processes with common photocatalysts.

While specific research detailing the use of this compound in photoredox catalysis is not readily found, the extensive studies on N,N-dimethylaniline provide a strong basis for its potential utility. For example, in reactions involving reductive dehalogenations or the generation of radical intermediates for addition to alkenes, an electron donor is a key component. The table below outlines the conceptual application of an aniline-based electron donor in a generic photoredox cycle.

Table 1: Conceptual Role of an Anilino-type Electron Donor in a Photoredox Catalytic Cycle

| Step | Process | Role of this compound (Postulated) |

| 1. | Photoexcitation | None |

| 2. | Single Electron Transfer (SET) | Donates an electron to the excited photocatalyst, forming a radical cation. |

| 3. | Substrate Activation | The reduced photocatalyst activates the substrate. |

| 4. | Product Formation | The activated substrate reacts to form the product. |

| 5. | Catalyst Regeneration | The oxidized photocatalyst is reduced by another molecule of the aniline donor. |

It is important to underscore that while the chemical properties of this compound suggest its suitability for these catalytic applications, a lack of dedicated research in this specific area means that its efficacy and substrate scope remain to be experimentally verified.

Advanced Spectroscopic and Structural Characterization of N Isopropyl 3,5 Dimethylaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like N-Isopropyl-3,5-dimethylaniline. By analyzing the chemical shifts, coupling constants, and signal integrations in both one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise connectivity and spatial arrangement of atoms can be established.

The 1D NMR spectra, specifically ¹H and ¹³C NMR, provide foundational information about the chemical environment of the hydrogen and carbon atoms in the molecule. While specific spectral data for this compound is not widely published, expected chemical shifts can be inferred from data on analogous compounds such as 3,5-dimethylaniline (B87155) and other N-alkylated anilines. nih.govchemicalbook.com

In the ¹H NMR spectrum, one would anticipate signals corresponding to the aromatic protons, the N-H proton, the methine proton of the isopropyl group, and the methyl protons of both the dimethylaniline and isopropyl moieties. The aromatic protons on the 3,5-dimethylaniline ring are expected to appear as distinct signals in the aromatic region of the spectrum. The N-H proton signal would likely be a broad singlet, its chemical shift being sensitive to solvent and concentration. The isopropyl group would exhibit a septet for the C-H proton and a doublet for the two equivalent methyl groups.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. This includes the substituted and unsubstituted aromatic carbons, the methyl carbons on the ring, and the methine and methyl carbons of the isopropyl group.

To illustrate, the following table provides ¹H NMR data for the closely related compound, 3,5-Dimethylaniline. chemicalbook.com

| Assignment | Shift (ppm) |

| Aromatic CH (meta to NH₂) | 6.40 |

| Aromatic CH (ortho to NH₂) | 6.30 |

| NH₂ | 3.46 |

| Ar-CH₃ | 2.207 |

¹H NMR data for 3,5-Dimethylaniline in CDCl₃ at 89.56 MHz. chemicalbook.com

Further structural confirmation and assignment can be achieved using 2D NMR techniques such as COSY (Correlation Spectroscopy), which reveals proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence), which correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for identifying long-range couplings between protons and carbons, helping to piece together the entire molecular framework.

Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating the conformational dynamics of molecules, such as the inversion of the pyramidal nitrogen atom and restricted rotation around single bonds. In this compound, the rotation around the C(aryl)-N bond and the C(isopropyl)-N bond, as well as nitrogen inversion, are dynamic processes that can be studied by monitoring changes in the NMR spectrum at different temperatures.

While specific DNMR studies on this compound are scarce, research on similar N-isopropyl substituted amines provides valuable insights. For instance, DNMR studies on N-isopropyl-N-methylpropargylamine have shown that at low temperatures, the signals for the diastereotopic methyl groups of the isopropyl moiety can be resolved due to slow rotation around the C-N bond and/or slow nitrogen inversion. nih.gov As the temperature increases, these signals coalesce into a single doublet, and the temperature of coalescence can be used to calculate the free energy barrier (ΔG‡) for the dynamic process. A similar approach could be applied to this compound to quantify the energy barriers associated with its conformational changes. nih.gov The study on N-isopropyl-N-methylpropargylamine revealed a free energy of activation (ΔG‡) of 7.7 ± 0.1 kcal/mol for the inversion-rotation process. nih.gov

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide information about the functional groups present in a molecule and its electronic structure, respectively.

Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. For this compound, the IR spectrum would be expected to show absorption bands corresponding to N-H stretching, C-H stretching (both aromatic and aliphatic), C=C stretching of the aromatic ring, and C-N stretching.

The table below summarizes the expected key IR absorption bands based on data from related aniline (B41778) compounds. researchgate.netnist.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2970 |

| Aromatic C=C Stretch | 1500-1600 |

| C-N Stretch | 1250-1350 |

The presence of a band in the 3300-3500 cm⁻¹ region would be indicative of the N-H group. The exact position and shape of this band can provide information about hydrogen bonding. The aromatic C=C stretching vibrations typically appear as a set of sharp bands in the 1500-1600 cm⁻¹ region.

UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π→π* transitions of the benzene (B151609) ring. The substitution on the ring and the nitrogen atom influences the position and intensity of these absorption maxima (λ_max).

Studies on the parent compound, 3,5-dimethylaniline, show maximum absorption in isooctane (B107328) at 239 nm and 289 nm. nih.gov The spectrum of 3,5-dimethylaniline is noted to be similar to that of aniline, with a slight red-shift in the more energetic features. hw.ac.uk It is anticipated that this compound would display similar absorption characteristics, with potential minor shifts due to the electronic effect of the isopropyl group.

Fluorescence spectroscopy can provide further information about the excited electronic states. Upon excitation at an appropriate wavelength, the molecule may emit light at a longer wavelength. The fluorescence spectrum, including the emission maximum and quantum yield, is sensitive to the molecular structure and its environment.

The table below presents the UV absorption data for 3,5-dimethylaniline. nih.gov

| Solvent | λ_max (nm) | log ε |

| Isooctane | 239 | 3.85 |

| Isooctane | 289 | 3.24 |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation pattern is expected to be influenced by the stability of the resulting ions. Common fragmentation pathways for anilines include the loss of substituents from the nitrogen atom and cleavage of the aromatic ring.

A likely and significant fragmentation pathway would be the cleavage of the C(isopropyl)-N bond, leading to the loss of a propyl radical or a propene molecule. Another characteristic fragmentation would be the loss of a methyl group from the isopropyl moiety, resulting in a stable secondary carbocation.

The mass spectrum of the related compound 3,5-dimethylaniline shows a prominent molecular ion peak at m/z 121. nih.govnist.gov Its fragmentation includes the loss of a hydrogen atom to give a peak at m/z 120 and the loss of a methyl group followed by HCN to give fragments at lower m/z values. nih.gov

The following table lists the top five peaks observed in the GC-MS of 3,5-Dimethylaniline. nih.gov

| m/z | Relative Intensity |

| 121 | 99.99 |

| 106 | 89.92 |

| 120 | 73.73 |

| 77 | 35.68 |

| 39 | 33.34 |

For this compound (Molecular Weight: 163.26 g/mol ), the mass spectrum would be expected to show a molecular ion at m/z 163. Key fragment ions would likely be observed at m/z 148 (loss of CH₃ from the isopropyl group) and m/z 120 (loss of propene via McLafferty-type rearrangement or direct cleavage).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This technique allows for the determination of the elemental composition of a molecule with a high degree of confidence, typically with errors in the parts-per-million (ppm) range. For this compound, HRMS is used to confirm its molecular formula, C₁₁H₁₇N. nih.gov

The analysis involves ionizing the molecule, often through electrospray ionization (ESI) to form the protonated molecule [M+H]⁺, and then measuring its m/z value using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. The experimentally measured exact mass is then compared to the theoretical mass calculated from the isotopic masses of its constituent atoms. A close match between the theoretical and observed mass confirms the elemental formula.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇N |

| Theoretical Exact Mass (Monoisotopic) | 163.1361 g/mol |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Observed Ion | [M+H]⁺ |

| Theoretical m/z of [M+H]⁺ | 164.1434 |

| Typical Observed m/z | 164.1432 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule.

For this compound, the protonated molecule [M+H]⁺ (m/z 164.14) would be selected as the precursor ion. The fragmentation pathways for N-alkylated anilines are predictable. The dominant fragmentation mechanism for aliphatic amines is typically alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In the case of this compound, this would lead to two primary fragmentation pathways:

Loss of a methyl radical (•CH₃): Cleavage of the bond between the isopropyl's secondary carbon and one of its methyl groups.

Loss of a propane (B168953) molecule (C₃H₈) following rearrangement or a propyl radical (•C₃H₇): Cleavage of the bond between the nitrogen and the isopropyl group.

The study of fragmentation patterns of related compounds like N,N-dimethylisopropylamine also reveals cleavage at the alpha C-C bond as a significant pathway. nih.gov These characteristic fragmentation patterns are crucial for distinguishing isomers and identifying unknown derivatives in complex mixtures. nih.govnih.gov

Table 2: Proposed MS/MS Fragmentation of this compound ([C₁₁H₁₇NH]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 164.14 | 149.12 | •CH₃ (15.02 Da) | Alpha-cleavage: Loss of a methyl radical from the isopropyl group. |

| 164.14 | 122.10 | C₃H₆ (42.08 Da) | Cleavage of the N-isopropyl bond with hydrogen rearrangement. |

X-ray Diffraction (XRD) and Solid-State Analysis

X-ray diffraction techniques are the most powerful methods for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) provides the definitive, unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. springernature.com To perform this analysis, a high-quality single crystal of the compound is required, which can be grown from a suitable solvent by slow evaporation. researchgate.net The crystal is irradiated with a focused X-ray beam, and the resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions can be determined.

While specific crystallographic data for this compound is not publicly available, the analysis would yield precise information on its solid-state conformation. For illustrative purposes, the table below shows the type of crystallographic data that would be obtained, based on published data for a related dimethylaniline derivative. researchgate.net

Table 3: Illustrative Single Crystal XRD Data Parameters

| Parameter | Example Value (for an Aniline Derivative) | Description |

|---|---|---|

| Crystal System | Orthorhombic | The crystal lattice system. |

| Space Group | P2₁2₁2₁ | The symmetry group of the crystal. |

| a (Å) | 10.123 | Unit cell dimension. |

| b (Å) | 12.456 | Unit cell dimension. |

| c (Å) | 15.789 | Unit cell dimension. |

| α (°) | 90 | Unit cell angle. |

| β (°) | 90 | Unit cell angle. |

| γ (°) | 90 | Unit cell angle. |

| Volume (ų) | 1998.5 | The volume of the unit cell. |

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to analyze bulk crystalline samples. It is primarily used for the identification of crystalline phases and can be used to assess the purity of a sample and identify different polymorphs. The sample is ground into a fine powder, and the X-ray diffraction pattern is collected over a range of 2θ angles. The resulting diffractogram is a unique "fingerprint" for a specific crystalline solid. researchgate.net Each peak in the pattern corresponds to a specific set of crystal lattice planes, as defined by Bragg's Law.

Table 4: Illustrative Powder X-ray Diffraction Peak List

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 45 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 80 |

| 21.1 | 4.21 | 65 |

| 25.4 | 3.50 | 90 |

Chromatographic and Separation Techniques

Chromatographic methods are essential for separating this compound from impurities, starting materials, and by-products, as well as for quantifying its purity.

Advanced HPLC and GC Methods for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common chromatographic techniques used for the analysis of aromatic amines. researchgate.net

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis. A typical method would involve a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) provides excellent sensitivity for quantification, while coupling the GC to a mass spectrometer (GC-MS) allows for definitive peak identification based on retention time and mass spectrum. osha.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a versatile method for analyzing aniline derivatives. A C18 or C8 column is typically used with a mobile phase consisting of a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector, as the aromatic ring provides strong chromophores.

Advanced methods, such as supercritical fluid chromatography (SFC), have also been shown to be effective for the separation of closely related dimethylaniline isomers, offering a powerful tool for resolving complex mixtures that may contain this compound. nih.gov

Table 5: Example Chromatographic Conditions for Analysis

| Parameter | HPLC Method | GC Method |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | DB-5 or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase / Carrier Gas | Isocratic or gradient; Acetonitrile/Water | Helium or Hydrogen |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | Ambient or 30-40 °C | Temperature program (e.g., 100 °C to 250 °C) |

| Detector | UV-Vis Diode Array (DAD) at ~254 nm | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Chiral Chromatography for Enantiomeric Excess Determination

The determination of the enantiomeric purity or enantiomeric excess (ee) of chiral compounds is a critical step in asymmetric synthesis and pharmaceutical analysis. For this compound and its derivatives, which may possess a chiral center depending on their substitution patterns, High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most powerful and widely adopted method for enantioseparation. heraldopenaccess.usyakhak.org This technique allows for the accurate quantification of each enantiomer in a mixture.

The fundamental principle of chiral HPLC relies on the differential interaction between the enantiomers of the analyte and a chiral selector that is immobilized on the stationary phase. nih.gov For an effective separation to occur, there must be at least three simultaneous interactions between the analyte and the CSP, with at least one of these interactions being stereochemically dependent. These interactions can include hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance. nih.gov

Selection of Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs are among the most versatile and successful for the separation of a broad range of chiral molecules, including substituted anilines and related amine derivatives. yakhak.orgnih.gov These CSPs typically consist of cellulose (B213188) or amylose (B160209) derivatized with carbamates, such as phenylcarbamates. The substituents on the phenyl rings of the carbamate (B1207046) are crucial for the chiral recognition mechanism. semanticscholar.org